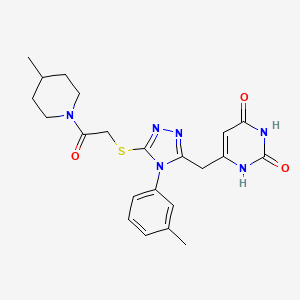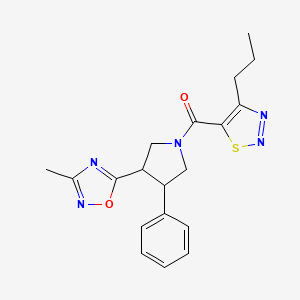
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-769662, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. This makes it a promising candidate for the treatment of type 2 diabetes and metabolic disorders.
Mecanismo De Acción
AMPK is a key regulator of cellular energy metabolism. It is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea activates AMPK by binding to the allosteric site of the kinase, leading to conformational changes that enhance its activity. This results in increased glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce lipid accumulation in adipose tissue and liver, which can improve metabolic health. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments. It is a potent and specific activator of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. Additionally, the compound is stable and can be easily synthesized in high purity and yield. However, one limitation of using 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and specific activators of AMPK. Additionally, the compound could be studied in combination with other drugs to determine its potential therapeutic applications in the treatment of metabolic disorders and chronic inflammatory diseases. Finally, the compound could be studied in animal models to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPATVDAJJBDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)
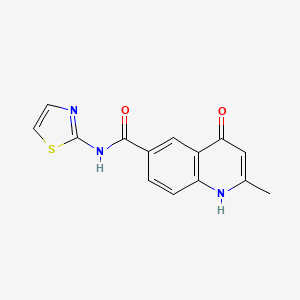
![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)
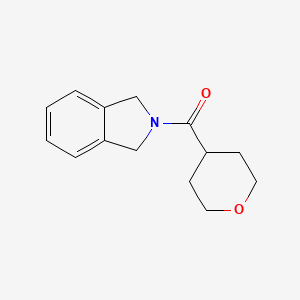
![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)

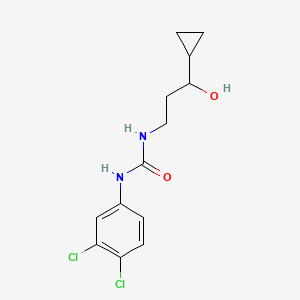
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)
